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Compound of Interest

Compound Name: 6-Bromoindolin-4-ol

Cat. No.: B3196520

Disclaimer: Spectroscopic data for the specific compound 6-Bromoindolin-4-ol is not readily
available in public databases. This guide has been created using 5-Bromo-1H-indole as a
structurally related substitute to demonstrate the requested data presentation, experimental
protocols, and visualization. All data presented below pertains to 5-Bromo-1H-indole.

Introduction

This document provides a comprehensive overview of the spectroscopic data for 5-Bromo-1H-
indole, a key intermediate in organic synthesis and drug discovery. The following sections detail
its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along
with generalized experimental protocols for these analytical techniques. This guide is intended
for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-Bromo-1H-indole.

Table 1: tH NMR Data of 5-Bromo-1H-indole
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Chemical Shift (8) Coupling Constant

opm Multiplicity (3) Hz Assignment
8.10 brs - N-H
7.85 d 1.8 H-4
7.35 d 8.6 H-7
7.25 dd 8.6,1.8 H-6
7.20 m - H-2
6.45 m - H-3

Solvent: CDCl3

Table 2: 13C NMR Data of 5-Bromo-1H-indole

Chemical Shift (8) ppm Assighment
134.8 C-7a

129.8 C-3a

125.2 C-2

124.5 C-6

121.8 C-4

112.8 C-7

112.0 C-5

102.5 C-3

Solvent: CDCIz

Table 3: IR Absorption Data of 5-Bromo-1H-indole
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Wavenumber (cm~?) Assignment
3410 N-H stretch
3120 - 3000 C-H stretch (aromatic)

1580, 1470, 1450

C=C stretch (aromatic ring)

1340 C-N stretch
880, 790, 740 C-H bend (out-of-plane)
650 C-Br stretch

Sample preparation: KBr pellet

Table 4: Mass Spectrometry Data of 5-Bromo-1H-indole

miz Relative Intensity (%) Assighment
197 98 [M+2]*

195 100 [M]*

116 55 [M - Br]*

89 40 [M - Br - HCNJ*

lonization method: Electron lonization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, typically operating at
400 MHz for tH NMR and 100 MHz for 13C NMR.
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o Sample Preparation: Approximately 5-10 mg of the solid sample (5-Bromo-1H-indole) is
dissolved in ~0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-ds) in a 5 mm NMR tube.

e 1H NMR Acquisition: The spectrum is acquired at room temperature. A standard pulse
sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,
TMS at 0 ppm).

e 13C NMR Acquisition: A proton-decoupled pulse sequence is used. A larger number of scans
is typically required compared to *H NMR due to the lower natural abundance of 13C.
Chemical shifts are referenced to the solvent peak.

3.2 Infrared (IR) Spectroscopy

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer,
Thermo Fisher).

o Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is
finely ground with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and
pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

o Data Acquisition: A background spectrum of the empty sample compartment is first recorded.
The KBr pellet is then placed in the sample holder, and the IR spectrum is recorded, typically
in the range of 4000-400 cm™1,

3.3 Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer equipped with an Electron lonization (El) source, such
as a GC-MS system.

o Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile,
through a gas chromatograph. The sample is heated to ensure vaporization in the ion

source.

« lonization: In the EIl source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.
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e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records
the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 5-Bromo-1H-indole.

Workflow for Spectroscopic Analysis

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of Brominated
Indole Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3196520#spectroscopic-data-nmr-ir-ms-of-6-
bromoindolin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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